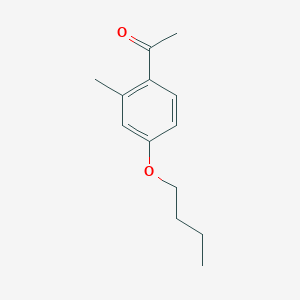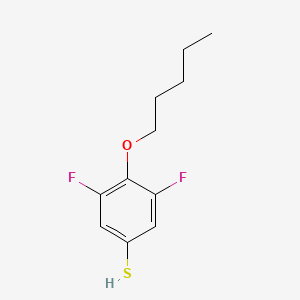![molecular formula C10H12S B7991368 3-[3-(Methylthio)phenyl]-1-propene](/img/structure/B7991368.png)
3-[3-(Methylthio)phenyl]-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a propene chain
準備方法
The synthesis of 3-[3-(Methylthio)phenyl]-1-propene can be achieved through several methods. One common approach involves the reaction of 3-bromothioanisole with allyl magnesium bromide in the presence of a palladium catalyst . This method, known as the Suzuki–Miyaura coupling, is widely used due to its mild reaction conditions and high yield. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
化学反応の分析
3-[3-(Methylthio)phenyl]-1-propene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into thioethers using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers.
科学的研究の応用
3-[3-(Methylthio)phenyl]-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 3-[3-(Methylthio)phenyl]-1-propene involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, altering their function and leading to various biological effects .
類似化合物との比較
3-[3-(Methylthio)phenyl]-1-propene can be compared with other similar compounds, such as:
3-(4-Methylthiophenyl)propionic acid: This compound has a similar structure but contains a carboxylic acid group instead of a propene chain.
Thiophene derivatives: These compounds contain a sulfur atom in a five-membered ring and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its combination of a methylthio group and a propene chain, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
1-methylsulfanyl-3-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c1-3-5-9-6-4-7-10(8-9)11-2/h3-4,6-8H,1,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVHJZGENOBGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991306.png)









![4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol](/img/structure/B7991386.png)

